Product packaging for Methyl 3-bromo-4-iodobenzoate(Cat. No.:CAS No. 249647-24-3)

Methyl 3-bromo-4-iodobenzoate

Cat. No.: B1369219
CAS No.: 249647-24-3
M. Wt: 340.94 g/mol
InChI Key: OIMBMPVAESWCEA-UHFFFAOYSA-N
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Description

Overview of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of organic compounds that play a pivotal role in synthetic chemistry. Benzoate esters, in general, are derived from benzoic acid and are significant precursors in the industrial synthesis of many organic substances. wikipedia.org The addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to the benzene (B151609) ring of a benzoate ester dramatically influences its chemical properties and reactivity.

These compounds serve as versatile building blocks for creating more complex molecules. nih.gov They are frequently employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ontosight.ai For instance, certain halogenated benzoate derivatives have been shown to possess improved anti-fungal activity compared to their non-halogenated precursors. nih.gov The presence of halogens allows for a variety of chemical transformations, making these esters valuable in the construction of intricate molecular architectures. nih.gov The direct synthesis of haloalkylbenzoic acid esters from alkylbenzoic acid esters is a notable area of research, highlighting their importance as chemical intermediates. google.com

Significance of Bromine and Iodine Substituents in Aromatic Systems for Chemical Reactivity

The presence of both bromine and iodine on the same aromatic ring, as seen in Methyl 3-bromo-4-iodobenzoate, imparts distinct and advantageous reactivity. Halogenated aromatic compounds are known to undergo reactions such as nucleophilic substitution and cross-coupling reactions. cymitquimica.comontosight.ai The key to the utility of bromo-iodo aromatic systems lies in the differential reactivity of the two halogens.

The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond. This difference allows for selective, stepwise reactions. atamanchemicals.com Chemists can target the iodine atom for a reaction, such as a Suzuki-Miyaura or Stille cross-coupling, while leaving the bromine atom intact for a subsequent, different transformation. atamanchemicals.com This selective reactivity is highly desirable for the controlled and efficient synthesis of complex, multi-functionalized molecules. atamanchemicals.com This dual-halogen substitution pattern provides a powerful tool for creating biaryl compounds, which are important structural motifs in many biologically active molecules and advanced materials. atamanchemicals.com The ability to functionalize the molecule in a specific sequence is a significant advantage in multi-step organic synthesis. atamanchemicals.com

Current Research Landscape and Future Directions for this compound

Current research on this compound primarily focuses on its application as a versatile intermediate in organic synthesis. cymitquimica.com Its unique substitution pattern makes it an attractive starting material for creating complex organic molecules with precisely controlled architectures. cymitquimica.comatamanchemicals.com For example, it has been utilized in the synthesis of small molecule inhibitors designed to treat autoimmune and inflammatory diseases. apolloscientific.co.uk

The distinct reactivity of its bromine and iodine substituents makes it a valuable partner in palladium-catalyzed cross-coupling reactions. atamanchemicals.com This allows for the sequential introduction of different molecular fragments, a strategy that is highly valuable in medicinal chemistry and materials science.

Future research is likely to continue exploring the synthetic utility of this compound. Its potential as a building block for novel pharmaceuticals is an area of active investigation. cymitquimica.com Furthermore, its application in the development of new organic materials, such as those used in organic light-emitting diodes (OLEDs), is another promising avenue of research. The exploration of its potential biological activities is also a field that may yield interesting discoveries. cymitquimica.com As synthetic methodologies become more advanced, the demand for precisely functionalized building blocks like this compound is expected to grow.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrIO2 B1369219 Methyl 3-bromo-4-iodobenzoate CAS No. 249647-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBMPVAESWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590174
Record name Methyl 3-bromo-4-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249647-24-3
Record name Methyl 3-bromo-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-4-iodobenzoate
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Advanced Synthetic Methodologies for Methyl 3 Bromo 4 Iodobenzoate

Esterification Reactions for Methyl 3-bromo-4-iodobenzoate

Esterification is a fundamental reaction in organic chemistry for the formation of esters. For the synthesis of this compound, the most direct approach involves the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-iodobenzoic acid.

Catalyzed Esterification of 3-bromo-4-iodobenzoic acid with Methanol (e.g., using concentrated sulfuric acid)

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org In this case, 3-bromo-4-iodobenzoic acid is refluxed with methanol, and a catalytic amount of concentrated sulfuric acid is added to facilitate the reaction. khanacademy.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The sulfuric acid catalyst protonates the oxygen of the carbonyl group on the 3-bromo-4-iodobenzoic acid. This step increases the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Attack : The oxygen atom of methanol acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. wikipedia.org

Proton Transfer : A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water). wikipedia.org

Elimination of Water : The loss of a water molecule from the intermediate, followed by deprotonation, regenerates the acid catalyst and yields the final product, this compound. wikipedia.org

This equilibrium-driven reaction requires specific conditions to achieve a high yield. wikipedia.org

Optimized Reaction Conditions and Yield Enhancement for Esterification

To maximize the yield of this compound, several factors in the Fischer-Speier esterification process can be optimized. Since the reaction is an equilibrium, Le Chatelier's principle is applied to drive the reaction towards the product side. wikipedia.org

Key optimization strategies include:

Use of Excess Reactant : Employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), shifts the equilibrium to favor ester formation. wikipedia.orgstackexchange.com

Removal of Water : The continuous removal of the water byproduct as it forms is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus, particularly when the reaction is carried out in a non-polar solvent like toluene or hexane that forms an azeotrope with water. wikipedia.org The use of dehydrating agents, such as molecular sieves or an excess of the sulfuric acid catalyst itself, can also sequester the water. stackexchange.com

Catalyst Concentration : Increasing the concentration of the acid catalyst can accelerate the reaction rate. However, excessively high concentrations can lead to side reactions and complicate the purification process. researchgate.net

Temperature : The reaction is typically conducted at the reflux temperature of the alcohol, which for methanol is around 65 °C. wikipedia.org Higher temperatures generally increase the reaction rate, but are limited by the boiling point of the solvent or alcohol used. mdpi.com

The following table illustrates the impact of various reaction parameters on the yield of esterification.

ParameterConditionEffect on YieldRationale
Methanol to Acid RatioLow (e.g., 1:1)Lower YieldEquilibrium is not sufficiently shifted towards products.
Methanol to Acid RatioHigh (e.g., >5:1 or as solvent)Higher YieldShifts equilibrium to favor ester formation (Le Chatelier's Principle). wikipedia.org
Catalyst (H₂SO₄) Conc.Low (catalytic amount)Moderate Yield / Slow ReactionSufficient to catalyze but may not achieve rapid equilibrium.
Catalyst (H₂SO₄) Conc.HighHigher Yield / Faster ReactionIncreases reaction rate but may cause side reactions. researchgate.net
TemperatureRoom TemperatureVery Slow / Low YieldInsufficient energy to overcome the activation energy barrier.
TemperatureReflux (60-110 °C)Optimal YieldProvides sufficient energy for the reaction to proceed at a reasonable rate. wikipedia.orgmdpi.com
Water RemovalNot RemovedLower YieldThe reverse reaction (hydrolysis) limits product formation. wikipedia.org
Water RemovalActively Removed (e.g., Dean-Stark)Significantly Higher YieldDrives the equilibrium towards completion by removing a product. wikipedia.org

Multi-step Synthesis Routes to this compound

In addition to direct esterification, multi-step synthetic sequences can be employed to produce this compound, often starting from more readily available precursors. These routes offer flexibility and can be necessary if the direct precursor, 3-bromo-4-iodobenzoic acid, is not easily accessible.

Synthesis from Benzoic Acid Precursors with Sequential Halogenation and Esterification

A logical approach begins with a simpler, substituted benzoic acid. One potential route could start with 4-iodobenzoic acid. The synthesis would proceed in two steps: bromination followed by esterification (or vice versa).

Regioselective Bromination : The first step would be the bromination of 4-iodobenzoic acid. The directing effects of the substituents on the aromatic ring are critical here. The carboxyl group (-COOH) is a meta-director and deactivating, while the iodine atom (-I) is an ortho-, para-director and also deactivating. The bromine electrophile will be directed to the position ortho to the iodine and meta to the carboxyl group, which is the desired C-3 position.

Esterification : The resulting 3-bromo-4-iodobenzoic acid is then esterified with methanol using an acid catalyst, as described in section 2.1.1.

Alternatively, one could start with 3-bromobenzoic acid, followed by iodination and then esterification. However, controlling the regioselectivity of the iodination step might be more challenging.

Derivatization from Methyl 4-amino-3-bromobenzoate via Diazotization and Iodination

This synthetic pathway utilizes the Sandmeyer reaction, a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The starting material for this route is Methyl 4-amino-3-bromobenzoate. nih.govsigmaaldrich.com

The reaction proceeds through two main stages:

Diazotization : The amino group of Methyl 4-amino-3-bromobenzoate is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

Iodination : The resulting diazonium salt solution is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (as N₂ gas) and is readily displaced by the iodide ion, yielding the target compound, this compound.

This method is highly effective for introducing iodine onto an aromatic ring at a specific position defined by the location of the initial amino group.

Strategies for Regioselective Halogenation in Aromatic Systems

The success of multi-step syntheses involving sequential halogenations hinges on the principles of regioselectivity in electrophilic aromatic substitution. The substituents already present on the benzene (B151609) ring dictate the position of incoming electrophiles. amanote.com The directing effects are categorized as either activating or deactivating, and as ortho-, para- or meta-directing.

Activating Groups : These groups donate electron density to the ring, making it more reactive towards electrophiles. They are typically ortho-, para-directors (e.g., -NH₂, -OH, -OR, -Alkyl).

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive.

Ortho-, Para-Directing Deactivators : Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating but direct incoming groups to the ortho and para positions.

Meta-Directing Deactivators : Most other deactivating groups withdraw electron density through resonance or induction and are meta-directors (e.g., -NO₂, -CN, -SO₃H, -C=O).

In the context of synthesizing this compound, the interplay between the carboxyl/ester group and the halogen substituents is key. For example, in the bromination of 4-iodobenzoic acid, the ortho-, para-directing influence of the iodine atom and the meta-directing influence of the carboxyl group both favor substitution at the C-3 position.

The table below summarizes the directing effects of relevant functional groups.

Functional GroupNameEffect on ReactivityDirecting Influence
-COOHCarboxylic AcidStrongly DeactivatingMeta
-COOREsterStrongly DeactivatingMeta
-BrBromoWeakly DeactivatingOrtho, Para
-IIodoWeakly DeactivatingOrtho, Para
-NH₂AminoStrongly ActivatingOrtho, Para

By understanding and applying these principles, chemists can design rational, multi-step synthetic routes to achieve the desired regiochemical outcome for complex molecules like this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. While specific green synthesis routes for this compound are not extensively documented, several strategies employed for analogous halogenated and benzoate (B1203000) compounds can be considered. These approaches focus on alternative reagents, catalysts, and reaction conditions to enhance the environmental profile of the synthesis.

One key area of green chemistry is the use of more environmentally benign solvents and catalysts. Traditional halogenation and esterification reactions often rely on volatile organic compounds (VOCs) as solvents and strong, corrosive acids as catalysts. Research into the synthesis of similar molecules, such as benzoic acids and other halogenated aromatics, has demonstrated the potential of aqueous media for reactions like ortho-iodination, which can reduce the reliance on hazardous organic solvents researchgate.net. The development of solid acid catalysts, such as zirconium-based catalysts, for the esterification of benzoic acids presents a recyclable and less corrosive alternative to conventional acid catalysts like sulfuric acid mdpi.com.

The use of safer and more efficient halogenating agents is another cornerstone of green synthesis. Traditional bromination methods may use elemental bromine, which is highly toxic and corrosive. Alternative brominating agents, developed as greener substitutes to liquid bromine, offer milder reaction conditions cambridgescholars.com. For iodination, methods that utilize catalytic systems, such as iridium complexes for the ortho-iodination of benzoic acids, can provide high selectivity under mild conditions, avoiding the need for harsh reagents acs.org.

Furthermore, the adoption of greener oxidants is a significant advancement. For instance, hydrogen peroxide is considered a green oxidant as its byproduct is water. Its use in the presence of a catalyst for the synthesis of carboxylic acids from aldehydes is an established green protocol mdpi.com. While not directly a part of the final esterification step, the synthesis of the benzoic acid precursor could be made greener by employing such methods.

The table below illustrates a comparative overview of traditional versus potential green chemistry approaches that could be adapted for the synthesis of this compound, based on findings for related compounds.

Reaction Step Traditional Method Potential Green Chemistry Approach Environmental Benefit
Halogenation (Bromination) Elemental Bromine (Br₂) in a chlorinated solventN-Bromosuccinimide (NBS) with a catalyst in a greener solventReduced toxicity and corrosivity of reagents
Halogenation (Iodination) Iodine with a strong oxidizing agentCatalytic C-H activation/iodination in an eco-friendly solventMilder reaction conditions, higher selectivity
Esterification Sulfuric acid catalyst in excess methanolSolid acid catalyst (e.g., Zr/Ti)Recyclable catalyst, reduced corrosion and waste
Solvent Chlorinated solvents (e.g., Dichloromethane)Aqueous media, ionic liquids, or supercritical fluidsReduced use of volatile organic compounds (VOCs)

Industrial Scale-up and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. Process optimization is crucial to ensure that the production of this compound is not only economically viable but also safe, efficient, and scalable. Key parameters for optimization include reaction kinetics, heat transfer, mass transfer, and downstream processing.

For the industrial synthesis of substituted benzoic acid esters, the choice of reactor and reaction conditions is paramount. Continuous flow reactors, for example, can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch reactors, especially for exothermic reactions scispace.com. The optimization of parameters such as temperature, pressure, and catalyst loading is essential to maximize yield and minimize byproduct formation. For instance, in the alkylation of benzene, a related process, modifying reactor design and optimizing the recycle ratio of reactants can lead to significant energy savings and increased product purity researchgate.netresearchgate.net.

Catalyst selection and optimization are also critical for industrial scale-up. An ideal industrial catalyst should be highly active, selective, stable, and easily separable from the reaction mixture. For esterification, while traditional mineral acids are effective, they pose challenges in terms of corrosion and waste management on a large scale. The development of robust and reusable solid acid catalysts is a key area of research for the industrial production of benzoic acid esters mdpi.com.

The following table outlines key considerations and potential optimization strategies for the industrial scale-up of this compound production, drawing parallels from the production of other benzene derivatives.

Process Aspect Key Consideration Optimization Strategy Impact on Production
Reactor Design Heat and mass transfer, safetyTransition from batch to continuous flow reactorsImproved control, enhanced safety, potentially higher throughput
Catalyst Activity, selectivity, reusability, costDevelopment of heterogeneous or recyclable homogeneous catalystsReduced waste, lower operational costs, simplified purification
Reaction Conditions Temperature, pressure, reactant ratiosStatistical design of experiments (DoE) to identify optimal conditionsMaximized yield and selectivity, minimized energy consumption
Downstream Processing Purity requirements, solvent and energy useImplementation of advanced separation techniques (e.g., membrane filtration)Reduced environmental footprint, lower production costs
Feedstock Purity and cost of starting materialsSourcing high-purity raw materials or incorporating in-situ purification stepsImproved final product quality, reduced side reactions

Mechanistic Studies of Methyl 3 Bromo 4 Iodobenzoate Reactivity

Influence of Halogen Electronegativity on Benzene (B151609) Ring Electron Density Distribution

The electron density distribution of the benzene ring in methyl 3-bromo-4-iodobenzoate is primarily influenced by the inductive and resonance effects of the halogen substituents (bromine and iodine) and the methoxycarbonyl group.

The electronegativity of the halogens decreases down the group: F > Cl > Br > I. Consequently, the inductive electron-withdrawing effect is strongest for fluorine and weakest for iodine. quora.com Conversely, the resonance effect, which depends on the overlap of the halogen's p-orbitals with the π-system of the benzene ring, is most effective for fluorine (2p orbital) and becomes less effective for larger halogens like bromine (4p) and iodine (5p) due to poorer orbital overlap. aakash.ac.inpressbooks.pub

The methoxycarbonyl group (-COOCH₃) is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position.

In this compound, the cumulative effect of the two halogen atoms and the ester group results in a complex electron density map. Both bromine and iodine withdraw electron density inductively, while the ester group further deactivates the ring. The resonance donation from the halogens, although weak, slightly increases electron density at positions ortho and para to them.

Table 1: Electronegativity and Hammett Constants for Halogens

HalogenPauling ElectronegativityHammett Meta Constant (σ_m) pitt.eduHammett Para Constant (σ_p) pitt.edu
Bromine2.960.390.23
Iodine2.660.350.18

This table presents the Pauling electronegativity values and Hammett substituent constants (σ) for bromine and iodine. The Hammett constants quantify the electronic effect of a substituent on the reactivity of a benzene ring. Positive values indicate electron-withdrawing effects.

Role of Halogen Atoms as Leaving Groups in Nucleophilic Substitution Reactions

The halogen atoms in this compound can act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. cymitquimica.com The reactivity of aryl halides in SₙAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgdoubtnut.com

In contrast to Sₙ2 reactions where the leaving group ability follows the trend I > Br > Cl > F, in SₙAr reactions, the trend is often reversed: F > Cl ≈ Br > I. wikipedia.orgchemistrysteps.com This is because the rate-determining step in an SₙAr reaction is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), not the departure of the leaving group. wikipedia.org The high electronegativity of fluorine strongly stabilizes the negative charge in the intermediate, thus increasing the reaction rate. wikipedia.org

Ester Group Hydrolysis Mechanisms under Acidic and Basic Conditions

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. ucalgary.ca

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is a reversible process. dalalinstitute.comchemistrysteps.com The mechanism involves the following steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. ucalgary.calibretexts.org

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). libretexts.orgyoutube.com

Elimination of methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. libretexts.orgyoutube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. libretexts.org

Base-Promoted Hydrolysis (Saponification):

Under basic conditions, the hydrolysis is an irreversible process known as saponification. ucalgary.cachemistrysteps.com The mechanism proceeds as follows:

Nucleophilic attack by hydroxide (B78521): A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. ucalgary.ca

Acid-base reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible step to form a carboxylate salt and methanol. ucalgary.cayoutube.com To obtain the free carboxylic acid, an acidic workup is required.

Electrophilic Substitution on the Benzene Ring: Regioselectivity and Directing Effects of Bromine and Iodine

Further electrophilic substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents: the bromine atom, the iodine atom, and the methoxycarbonyl group.

Both bromine and iodine are ortho-, para-directing groups, despite being deactivators of the ring. wikipedia.orgorganicchemistrytutor.comuomustansiriyah.edu.iq The methoxycarbonyl group is a meta-directing deactivator. pressbooks.pub The directing effects of these groups will determine the position of any incoming electrophile.

Directing effect of Bromine (at C3): Directs incoming electrophiles to positions C2 and C6 (ortho) and C5 (para).

Directing effect of Iodine (at C4): Directs incoming electrophiles to positions C3 and C5 (ortho) and C6 (para).

Directing effect of the Methoxycarbonyl group (at C1): Directs incoming electrophiles to positions C3 and C5 (meta).

The regioselectivity of a subsequent electrophilic aromatic substitution reaction will be determined by the combined influence of these directing effects. Generally, the position of substitution is a result of the additive effects of the substituents, with the strongest activating group (or least deactivating) often having the dominant influence. makingmolecules.com In this case, all substituents are deactivating. However, the halogen atoms are ortho, para-directors. The positions that are most activated (or least deactivated) will be favored.

Let's analyze the potential positions for electrophilic attack:

Position 2: Ortho to the bromine and meta to the iodine and the ester.

Position 5: Para to the bromine, ortho to the iodine, and meta to the ester. This position is strongly favored by all three groups.

Position 6: Ortho to the ester, para to the iodine, and meta to the bromine.

Considering the directing effects, position 5 is the most likely site for electrophilic attack as it is ortho to the iodine, para to the bromine, and meta to the deactivating ester group. Position 2 is also a possibility, being ortho to the bromine. The steric hindrance from the adjacent iodine atom at position 4 might slightly disfavor substitution at position 5 compared to position 2. However, the combined electronic directing effects strongly point towards position 5.

Table 2: Summary of Directing Effects

SubstituentPositionElectronic EffectDirecting Effect
-COOCH₃1DeactivatingMeta
-Br3DeactivatingOrtho, Para
-I4DeactivatingOrtho, Para

This table summarizes the electronic and directing effects of the substituents on the benzene ring of this compound.

Cross Coupling Reactions Involving Methyl 3 Bromo 4 Iodobenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For substrates like methyl 3-bromo-4-iodobenzoate, palladium-catalyzed reactions offer a robust platform for selective transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comnih.gov

The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. nih.govlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov

In dihalogenated substrates such as this compound, the Suzuki-Miyaura coupling can be performed selectively. The selectivity arises from the difference in bond dissociation energies of the carbon-halogen bonds (C-I < C-Br). The carbon-iodine bond is weaker and therefore more reactive towards the initial oxidative addition step with the palladium(0) catalyst. libretexts.org

This inherent reactivity difference allows for the preferential coupling of a boronic acid at the iodine-bearing position (C4) while leaving the bromine at the C3 position intact for subsequent transformations. Studies on analogous compounds like 1-bromo-4-iodobenzene have shown that reaction conditions, particularly temperature, can influence this selectivity. researchgate.net For instance, coupling at the iodo position is favored, and lower temperatures can enhance the selectivity for mono-alkynylation at the C-I bond in similar dihalides. libretexts.orgresearchgate.net

PositionHalogenBond TypeRelative Reactivity in Oxidative AdditionTypical Outcome
4IodineC-IHigherPreferred site for initial cross-coupling
3BromineC-BrLowerCan be functionalized in a second step

The choice of palladium catalyst and, crucially, the associated ligands plays a pivotal role in controlling the site-selectivity of the Suzuki-Miyaura reaction. ias.ac.insemanticscholar.org By modifying the electronic and steric properties of the catalyst system, the reaction can be directed to a specific halogen atom.

Electron-donating and sterically demanding ligands generally promote the oxidative addition and reductive elimination steps in the catalytic cycle. nih.govsemanticscholar.org For selective coupling at the more reactive C-I bond, a standard catalyst system like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand can be effective under carefully controlled conditions. libretexts.orgias.ac.in Achieving coupling at the less reactive C-Br bond typically requires more forcing conditions or may be performed as a second step after the C-I position has been functionalized. The development of specialized ligands, such as bulky biarylphosphines (e.g., t-BuXPhos), has enabled highly selective couplings that can even reverse expected reactivity patterns in certain systems. nih.gov

Table: Ligand Effects on Suzuki-Miyaura Coupling Selectivity (Illustrative)

Catalyst/Ligand SystemTarget PositionConditionsOutcome
Pd(PPh₃)₄ / K₂CO₃C-IMild temperature (e.g., 50-70 °C)Selective mono-coupling at the iodine position
Pd(OAc)₂ / SPhosC-IModerate temperatureHigh efficiency for mono-coupling at the iodine position
Pd₂(dba)₃ / t-BuXPhosC-BrHigher temperature, after C-I couplingCoupling at the bromine position to form a di-substituted product

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.org

In the case of this compound, the Sonogashira coupling proceeds with high chemoselectivity at the more reactive carbon-iodine bond. libretexts.org This allows for the precise introduction of an alkynyl group at the C4 position. The typical catalyst system involves a Pd(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, most commonly CuI. libretexts.orgresearchgate.net

Table: Representative Sonogashira Coupling of this compound

ReactantsCatalyst SystemBase/SolventProduct
This compound + PhenylacetylenePdCl₂(PPh₃)₂, CuITriethylamineMethyl 3-bromo-4-(phenylethynyl)benzoate

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is a powerful tool for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org

For this compound, the Heck reaction is also expected to occur selectively at the C-I bond due to its higher reactivity in the oxidative addition step compared to the C-Br bond. libretexts.orgnih.gov The reaction of this compound with an alkene, such as methyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base would yield a vinylated product at the C4 position. nih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Copper-Catalyzed Cross-Coupling Reactions

While palladium is the dominant metal for many cross-coupling reactions, copper-catalyzed alternatives have gained significant attention. Copper catalysts can offer different reactivity and can be more cost-effective.

Copper-catalyzed cross-coupling reactions of iodobenzoates have been successfully demonstrated. acs.orgnih.gov For instance, a copper-catalyzed process has been reported for the coupling of iodobenzoates with bromozinc-difluorophosphonate, which is generated in situ. acs.orgfigshare.com This reaction shows high efficiency and excellent functional group compatibility. nih.gov Given this precedent, it is plausible that this compound would react selectively at the C-I position under similar copper-catalyzed conditions, providing access to compounds such as aryldifluorophosphonates. acs.org The use of ligand-free copper systems, for example with Cu₂O, has also been developed for coupling aryl iodides with alkynes, representing another potential pathway for the selective functionalization of this compound. organic-chemistry.org

Cross-Coupling with Bromozinc-difluorophosphonate: Mechanism and Reactivity

A notable application of this substrate is in copper-catalyzed cross-coupling reactions with bromozinc-difluorophosphonate. This reaction provides a direct pathway to synthesize aryldifluorophosphonates, which are of considerable interest in medicinal chemistry as non-hydrolyzable phosphate mimetics. acs.org The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI).

The proposed mechanism, while not definitively elucidated, is believed to differ from a single electron transfer (SET) pathway previously suggested for similar copper-mediated reactions that required stoichiometric amounts of copper. acs.org In the catalytic version, the process is highly efficient, suggesting a true catalytic cycle is in operation. The reaction involves the in situ generation of a bromozinc-difluorophosphonate reagent from diethyl bromodifluoromethylphosphonate and zinc. acs.orgnih.gov This organozinc reagent then participates in the cross-coupling with the aryl halide. The high efficiency and functional group compatibility mark this as a significant advancement for accessing aryldifluorophosphonates. acs.org

Influence of Directing Groups and Solvent Effects in Copper-Catalyzed Reactions

The success and efficiency of the copper-catalyzed cross-coupling with bromozinc-difluorophosphonate are critically dependent on both the directing effects of substituents on the aromatic ring and the choice of solvent. acs.org

Directing Group Effect: The carboxylate ester group at the meta-position relative to the bromine and para to the iodine plays a crucial role. Research has shown that an ortho-carboxylate ester is essential for high reaction efficiency, suggesting a chelation-assisted mechanism where the ester group coordinates to the copper center, facilitating the coupling process. acs.org When methyl 4-iodobenzoate, which lacks the ortho-substituent, was subjected to the same conditions, only a low yield (around 20%) of the desired product was obtained, even with various ligands. acs.org This highlights the powerful directing effect of the ester group in achieving high yields.

Solvent Effects: The choice of solvent is also paramount for reaction efficiency. Dioxane has been identified as the optimal solvent for this transformation. acs.org In contrast, coordinating solvents such as DMF and DMA (dimethylacetamide) resulted in only trace amounts of the product. acs.org Other solvents like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), DMSO (dimethyl sulfoxide), and diglyme were also found to be less effective than dioxane. acs.org This strong solvent dependency indicates that the solvent's ability to coordinate with the catalyst or reagents can significantly impact the reaction's outcome.

Table 1: Effect of Solvents on Copper-Catalyzed Cross-Coupling

Entry Solvent Yield of Product
1 Dioxane High
2 DMF Trace
3 DMA Trace
4 DMPU Less Effective
5 DMSO Less Effective
6 Diglyme Less Effective

Data derived from studies on iodobenzoates highlighting solvent criticality. acs.org

Photoinduced Cross-Coupling Reactions

Photoinduced reactions offer an alternative pathway for activating aryl halides like this compound, often under mild, transition-metal-free conditions.

Transition-Metal-Free Photoinduced Radical Cross-Coupling Protocols

Recent advancements in photochemistry have led to the development of transition-metal-free coupling reactions. cas.cn These methods typically proceed through a radical pathway, initiated by the photoexcitation of one of the reactants. mdpi.com For a substrate like this compound, visible light in the presence of a suitable photosensitizer or a photo-active base can initiate the reaction. mdpi.com The process often involves a single-electron transfer (SET) from a photo-excited donor to the aryl halide, generating a radical anion. mdpi.com This intermediate then fragments, cleaving the carbon-halogen bond to produce an aryl radical, which can then engage in coupling with another partner. These protocols are advantageous as they avoid the cost and toxicity associated with transition-metal catalysts. cas.cn

Iodide-Selective Cross-Coupling via C-I Bond Homolysis of Photoexcited Aryl Iodides

The presence of two different halogens on the benzene (B151609) ring of this compound allows for selective functionalization. The carbon-iodine bond is significantly weaker than the carbon-bromine bond (C-I bond dissociation energy is ~65 kcal/mol, while C-Br is ~81 kcal/mol). This difference in bond strength is exploited in photoinduced reactions.

Upon irradiation with light of an appropriate wavelength, the molecule can be excited, leading to preferential homolytic cleavage of the weaker C-I bond. mdpi.com This selective homolysis generates an aryl radical at the C4 position, leaving the C-Br bond at the C3 position intact for subsequent transformations. This selectivity is a key feature of radical-mediated dehalogenation and coupling reactions, allowing for the stepwise introduction of different functional groups onto the aromatic ring. mdpi.com

Biaryl Cross-Coupling and Subsequent Cyclization

This compound is a suitable precursor for the synthesis of polycyclic aromatic compounds through a sequence of biaryl cross-coupling and subsequent cyclization. For instance, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C-I position to form a biaryl intermediate. beilstein-journals.org This initial coupling creates a new ortho-functionalized biaryl system.

Following the formation of the biaryl compound, an intramolecular cyclization can be induced to form a new ring system, such as a phenanthridine or other fused heterocyclic structures. beilstein-journals.org This cyclization can be promoted photochemically, thermally, or through catalysis, often involving the remaining C-Br bond. This strategy of sequential coupling and cyclization is a powerful tool for constructing complex molecular architectures from relatively simple starting materials. beilstein-journals.org

Nucleophilic Substitution Reactions

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) compared to electrophilic substitution, the reaction can occur under specific conditions. The reactivity of the halogens in this compound towards nucleophiles is influenced by the electron-withdrawing nature of the methyl ester group. This group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

In this compound, the iodine atom is para to the ester group, and the bromine atom is meta. Therefore, the C-I bond is more activated towards SNAr than the C-Br bond. Furthermore, iodide is a better leaving group than bromide. Consequently, a strong nucleophile would preferentially displace the iodide. However, these reactions typically require harsh conditions, such as high temperatures and pressures, or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism, although the substitution pattern of this specific molecule is not ideal for benzyne formation. In many cases, transition-metal-catalyzed cross-coupling reactions are preferred for functionalizing such aryl halides due to their milder conditions and broader substrate scope.

Reduction and Oxidation Reactions of this compound

The reactivity of this compound in reduction and oxidation reactions is dictated by the interplay of its functional groups: the methyl ester, the bromo and iodo substituents, and the aromatic ring. While specific documented examples of reduction and oxidation of this particular molecule are not prevalent in the readily available scientific literature, its behavior can be predicted based on the known reactivity of these individual moieties.

Reduction Reactions

Reduction of this compound can selectively target either the ester group or the halogen substituents, depending on the choice of reducing agent and reaction conditions.

The methyl ester group can be reduced to a primary alcohol, (3-bromo-4-iodophenyl)methanol. This transformation is typically accomplished using powerful hydride reagents.

Table 1: Reagents for the Reduction of the Ester Group

ReagentProductNotes
Lithium aluminum hydride (LiAlH₄)(3-bromo-4-iodophenyl)methanolA strong, non-selective reducing agent.
Sodium borohydride (NaBH₄)(3-bromo-4-iodophenyl)methanolGenerally less reactive than LiAlH₄, but its reactivity can be enhanced with additives or in specific solvent systems. Aromatic esters are typically reduced more slowly than aliphatic esters. reddit.com
Diborane (B₂H₆)(3-bromo-4-iodophenyl)methanolAnother effective reagent for the reduction of carboxylic acid derivatives.

The general reaction is as follows:

This compound + Reducing Agent → (3-bromo-4-iodophenyl)methanol

The carbon-halogen bonds can be cleaved through reductive dehalogenation. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective removal of the iodine atom under appropriate conditions. More forceful conditions can lead to the removal of both halogens.

Table 2: Conditions for Reductive Dehalogenation

Reagent/CatalystExpected Major Product(s)Notes
Catalytic Hydrogenation (e.g., H₂, Pd/C)Methyl 3-bromobenzoate, Methyl benzoate (B1203000)The ease of halogen removal is I > Br. Selective removal of iodine is often achievable. organic-chemistry.org
Sodium borohydride (NaBH₄) in specific solventsMethyl 3-bromobenzoateCan effect dehalogenation, particularly of more reactive aryl halides. The order of reactivity is I > Br > Cl. vt.eduvt.edu
Electrochemical ReductionMethyl 3-bromobenzoate, Methyl benzoateCan provide a controlled method for dehalogenation. nih.govchinesechemsoc.orgresearchgate.netacs.orgjst.go.jp

These reactions are valuable for synthesizing various substituted benzene derivatives.

Oxidation Reactions

The oxidation of this compound presents a more complex challenge due to the presence of multiple oxidizable sites and the deactivating effect of the halogens and the ester group on the aromatic ring.

Direct oxidation of the benzene ring is generally difficult without cleaving the ring itself, especially with deactivating substituents present. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule.

The existing functional groups are in relatively high oxidation states. The ester group is a derivative of a carboxylic acid, which is a highly oxidized state for a carbon atom. libretexts.org Further oxidation of the ester group is not a typical reaction.

The halogen substituents themselves are not readily oxidized under standard organic conditions. However, the iodine atom can be oxidized to higher valence states (e.g., in the formation of iodoxy compounds), but this typically requires specific and potent oxidizing agents. researchgate.net

A hypothetical, though synthetically complex, oxidation could involve the conversion of the ester to a ketone (e.g., through reaction with an organometallic reagent followed by oxidation), which could then potentially undergo a Baeyer-Villiger oxidation. In a Baeyer-Villiger reaction, a ketone is converted to an ester. ucla.eduorganic-chemistry.orgwikipedia.org However, this is a multi-step transformation and not a direct oxidation of the starting material.

Applications of Methyl 3 Bromo 4 Iodobenzoate As a Synthetic Building Block

Intermediate in Pharmaceutical Synthesis

The structural features of Methyl 3-bromo-4-iodobenzoate make it a valuable precursor in the pharmaceutical industry. The presence of two different halogen atoms allows for selective reactions, such as cross-coupling reactions, enabling the introduction of various functional groups to build the core structures of medicinally important compounds.

Synthesis of Biologically Active Compounds

This compound is utilized as a key starting material in the synthesis of a range of biologically active compounds. Its dihalogenated nature permits sequential and site-selective modifications, which is a critical aspect in the multi-step synthesis of complex drug molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited to introduce different substituents at specific positions of the benzene (B151609) ring, leading to the creation of diverse molecular scaffolds with potential therapeutic applications.

Development of New Pharmaceutical Agents

The development of new pharmaceutical agents often relies on the availability of versatile building blocks from which a library of potential drug candidates can be synthesized. This compound serves this purpose effectively. Its structure can be systematically modified to explore the structure-activity relationships of a new class of compounds, aiding in the optimization of their pharmacological profiles. This systematic approach is fundamental to modern drug discovery and development.

Role in Retinoid Synthesis (e.g., Trifarotene)

While specific details on the direct use of this compound in the synthesis of the fourth-generation retinoid Trifarotene are not extensively documented in publicly available literature, the synthesis of complex substituted aromatic compounds like Trifarotene often involves intermediates with similar halogenation patterns. Halogenated benzoic acid derivatives are common precursors in the construction of the intricate molecular frameworks of synthetic retinoids. These intermediates allow for the strategic introduction of various side chains and functional groups that are essential for the biological activity of the final retinoid compound.

Synthesis of Inhibitors Targeting Specific Receptors (e.g., EDG-2)

The synthesis of targeted inhibitors, such as those for the endothelial differentiation G-protein-coupled receptor 2 (EDG-2), often requires specifically functionalized aromatic building blocks. Although the direct application of this compound in the synthesis of EDG-2 inhibitors is not explicitly detailed in available research, intermediates with bromo and iodo substitutions on a benzoate (B1203000) scaffold are valuable for creating the specific pharmacophores required for receptor binding. The ability to perform selective cross-coupling reactions at the bromine and iodine positions is a key strategy in assembling the complex organic molecules that can act as potent and selective receptor inhibitors.

Intermediate in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is a potential intermediate in the synthesis of new agrochemicals. The development of novel pesticides and herbicides often parallels pharmaceutical research, requiring the synthesis of complex organic molecules with high biological activity. The halogenated benzene ring of this compound can serve as a core structure for the elaboration of new active ingredients for crop protection.

Materials Science Applications

Preparation of Special Functional Materials

This compound serves as a key starting material in the synthesis of specialized functional materials, particularly those with applications in optoelectronics. The distinct reactivity of the carbon-iodine and carbon-bromine bonds allows for programmed, stepwise reactions, such as the Sonogashira coupling. This reaction is instrumental in the formation of carbon-carbon triple bonds, which are essential components in the backbone of many conjugated polymers. These polymers are the active components in a variety of organic electronic devices.

For instance, the iodine atom can be selectively reacted with a terminal alkyne under palladium-copper catalysis, leaving the bromine atom intact for subsequent transformations. This sequential functionalization is a powerful strategy for creating well-defined, complex polymeric structures that can be incorporated into organic light-emitting diodes (OLEDs) and other electro-optical devices. The introduction of such building blocks can influence the electron transport and optical absorption properties of the resulting materials. sigmaaldrich.com

Improvement of Material Properties (e.g., Optical and Electrical)

The incorporation of the this compound moiety into larger molecular systems can significantly enhance their optical and electrical properties. The presence of heavy atoms like bromine and iodine can influence the photophysical characteristics of a molecule, including promoting intersystem crossing, which is a key process in the operation of phosphorescent OLEDs.

Furthermore, the rigid aromatic core of the molecule contributes to the formation of well-ordered structures, such as liquid crystals. The synthesis of liquid crystalline materials often involves the connection of rigid core units. The di-functional nature of this compound allows it to be used as a component in the construction of these anisotropic materials. By carefully designing the final molecular structure, it is possible to tune properties like dielectric anisotropy, which is crucial for their application in display technologies.

PropertyInfluence of this compound Moiety
Optical Properties Can influence photophysical characteristics, including absorption and emission spectra. The presence of heavy atoms may enhance phosphorescence.
Electrical Properties Can be a component of conjugated systems that facilitate charge transport in organic electronic devices.
Structural Properties The rigid aromatic core can promote the formation of ordered structures like liquid crystals.

Precursor for Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are largely determined by the nature of the organic linkers. While this compound itself is not a typical MOF ligand, it serves as an important precursor for the synthesis of more complex multitopic carboxylic acids that are used as ligands.

The synthetic strategy involves the conversion of the bromo and iodo substituents into carboxylic acid groups or other coordinating functionalities through reactions such as cross-coupling followed by oxidation. For example, Sonogashira or Suzuki coupling reactions can be used to extend the aromatic system, and subsequently, the methyl ester group can be hydrolyzed to a carboxylic acid, and other attached groups can be oxidized to yield di- or tri-carboxylic acid ligands. These tailored ligands can then be reacted with metal salts to form MOFs with specific pore sizes, shapes, and functionalities, which are crucial for applications in gas storage, separation, and catalysis.

Synthesis of Diverse Organic Molecular Structures

The differential reactivity of the C-I and C-Br bonds is a cornerstone of the utility of this compound in the synthesis of a wide array of complex organic molecules. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allows for selective functionalization at the 4-position.

This selectivity enables a modular approach to synthesis, where different molecular fragments can be introduced in a stepwise manner. For example, a Sonogashira coupling can be performed at the iodo-position, followed by a Suzuki coupling at the bromo-position. This one-pot, multi-reaction approach is highly efficient for building molecular complexity from a simple, readily available starting material. This strategy has been employed in the synthesis of various substituted aromatic compounds that are intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals.

ReactionPosition of ReactivityUtility
Sonogashira Coupling Primarily at the C-I bondIntroduction of alkyne functionalities.
Suzuki Coupling Can be selective for the C-I bondFormation of biaryl structures.
Sequential Coupling C-I followed by C-BrStepwise introduction of different functional groups.

Spectroscopic Characterization Techniques Excluding Basic Compound Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 3-bromo-4-iodobenzoate, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the presence of the methyl ester group.

The chemical structure of this compound consists of a trisubstituted benzene (B151609) ring and a methyl ester group. The analysis of its ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each signal to a specific proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

The proton at position 5 (H-5), situated between the iodine and the ester group, is expected to appear as a doublet.

The proton at position 6 (H-6), adjacent to the ester group, would likely appear as a doublet of doublets.

The proton at position 2 (H-2), positioned between the bromine atom and the ester group, is anticipated to be the most deshielded aromatic proton and appear as a doublet.

The methyl group (-OCH₃) protons will appear as a sharp singlet in the upfield region, typically around 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group will appear significantly downfield.

Six signals will be present in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons directly bonded to the electronegative halogens (C-3 and C-4) will have their chemical shifts significantly influenced.

The methyl carbon (-OCH₃) will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Signal Assignments for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-2 ~ 8.2 Doublet (d)
H-5 ~ 7.9 Doublet (d)
H-6 ~ 7.8 Doublet of Doublets (dd)
-OCH₃ ~ 3.9 Singlet (s)

Interactive Data Table: Predicted ¹³C NMR Signal Assignments for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O ~ 165
C-1 (C-COOCH₃) ~ 133
C-2 (CH) ~ 131
C-3 (C-Br) ~ 122
C-4 (C-I) ~ 95
C-5 (CH) ~ 141
C-6 (CH) ~ 130
-OCH₃ ~ 53

NMR spectroscopy serves as a definitive tool for structural confirmation, capable of resolving ambiguities that may arise from other analytical techniques. For instance, mass spectrometry can confirm the molecular weight of isomers, but it cannot distinguish between them. Positional isomers of bromo-iodobenzoates would have identical mass spectra. However, their ¹H and ¹³C NMR spectra would be unique due to differences in the chemical environments of the protons and carbons. The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum provide conclusive evidence for the 1,3,4-substitution pattern of this compound, allowing it to be unequivocally distinguished from other isomers like Methyl 4-bromo-3-iodobenzoate calpaclab.comchemscene.com.

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, HRMS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (C₈H₆BrIO₂), the exact molecular weight is 340.94 g/mol calpaclab.comsigmaaldrich.com. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). Iodine is monoisotopic (¹²⁷I). This unique isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

MS techniques, particularly when coupled with chromatography (GC-MS or LC-MS), are also highly effective for detecting and identifying impurities. The high sensitivity of MS allows for the detection of trace amounts of starting materials, by-products, or degradation products that might be present in the sample.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C-H (Aromatic) Stretch 3100 - 3000
C-H (Methyl) Stretch 3000 - 2850
C=O (Ester) Stretch 1730 - 1715
C=C (Aromatic) Stretch 1600 - 1450
C-O (Ester) Stretch 1300 - 1100
C-Br Stretch 680 - 515

The strong absorption band corresponding to the ester carbonyl (C=O) stretch is one of the most prominent features in the spectrum. The presence of bands in the aromatic C-H stretching region and the C=C stretching region confirms the benzene ring. The fingerprint region will contain bands corresponding to the C-Br and C-I stretches, although these can be more difficult to assign definitively.

Thermal Analysis (e.g., TG/DSC-FTIR)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a key application of DSC is the determination of its melting point. The compound is a solid at room temperature, and DSC analysis would show a sharp endothermic peak corresponding to its melting transition. The reported melting point for this compound is in the range of 56-60 °C sigmaaldrich.com. The sharpness of the melting peak can also serve as an indicator of purity.

Coupled TG/DSC-FTIR: For a more in-depth analysis, TGA and DSC can be coupled with an FTIR spectrometer. This hyphenated technique allows for the real-time identification of gaseous products evolved during the decomposition of the sample. As this compound is heated and decomposes, the evolved gases are passed into an FTIR gas cell, and their spectra are recorded. This can help elucidate the decomposition mechanism by identifying the fragments that are lost at different temperatures.

Derivatives and Analogs of Methyl 3 Bromo 4 Iodobenzoate

Reactivity and Synthetic Utility of Structurally Similar Halogenated Benzoates

The synthetic utility of polyhalogenated aromatic compounds like Methyl 3-bromo-4-iodobenzoate is largely dictated by the distinct reactivity of each carbon-halogen bond. In transition metal-catalyzed cross-coupling reactions, the site selectivity is governed by the relative bond dissociation energies of the carbon-halogen (C-X) bonds. nih.gov This reactivity trend generally follows the order: C-I > C-Br > C-Cl > C-F, where the bond with the lower dissociation energy is the preferred site for oxidative addition. nih.gov

This principle is fundamental when designing synthetic routes using dihalogenated benzoates. For this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows for selective functionalization at the C-4 position (iodine) while leaving the C-3 position (bromine) intact for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity.

Structurally similar analogs, such as Methyl 3-bromo-4-fluorobenzoate, exhibit different reactivity profiles. While the C-Br bond is reactive under certain cross-coupling conditions, the C-F bond is generally inert, making it a common endpoint in a synthetic sequence. The incorporation of fluorine is often desirable in pharmaceutical and materials science applications, as fluorinated compounds can exhibit enhanced metabolic stability, improved biological activity, and unique material properties like thermal stability. chemimpex.com

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling Reactions.
Halogen (X)Carbon-Halogen BondRelative ReactivityTypical Application
Iodine (I)C-IHighestInitial, mild-condition cross-coupling reactions.
Bromine (Br)C-BrIntermediateSecond coupling step under more forcing conditions or when more reactive halogens are absent. nih.gov
Chlorine (Cl)C-ClLowRequires specialized catalysts/ligands for efficient coupling.
Fluorine (F)C-FLowest (Generally Unreactive)Often a stable substituent desired in the final product.

Comparison of Substituent Effects on Reactivity and Applications

The reactivity of a substituted benzene (B151609) ring in chemical reactions is governed by the electronic properties of its substituents. stpeters.co.in These properties are typically described by two main phenomena: inductive effects and resonance effects. ucsb.edulumenlearning.com

Inductive Effect (-I/+I): This is the withdrawal or donation of electron density through the sigma (σ) bonds. stpeters.co.in Halogens (I, Br) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic substitution compared to benzene itself. lumenlearning.compressbooks.pub The ester group (-COOCH₃) is also deactivating through an inductive effect.

Resonance Effect (-R/+R): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. stpeters.co.in Halogens possess lone pairs of electrons that can be donated into the ring system (+R effect). This electron donation counteracts the inductive effect to some extent and directs incoming electrophiles to the ortho and para positions. pressbooks.pub The ester group, conversely, withdraws electrons from the ring via resonance (-R effect), which further deactivates the ring and directs incoming electrophiles to the meta position.

The nature of these substituents also influences the applications of the final products. For example, the introduction of a hydroxyl group, as seen in the analog Methyl 4-bromo-3-hydroxybenzoate, can provide a site for hydrogen bonding, which is crucial in designing molecules with specific biological targets. nih.gov

Table 2: Electronic Effects of Common Substituents on a Benzene Ring.
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence (Electrophilic Substitution)
-I (Iodo)-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-Br (Bromo)-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-COOCH₃ (Methyl Ester)-I (Withdrawing)-R (Withdrawing)Strongly DeactivatingMeta
-F (Fluoro)-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
-OH (Hydroxyl)-I (Withdrawing)+R (Strongly Donating)ActivatingOrtho, Para

Synthesis and Applications of Biphenyl (B1667301) Derivatives derived from this compound

One of the most significant applications of this compound is in the synthesis of substituted biphenyls. arabjchem.org Biphenyl moieties are crucial structural components in many pharmacologically active compounds, agrochemicals, and liquid crystals. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the carbon-carbon bond between two aromatic rings. nih.govresearchgate.net

Leveraging the differential reactivity of the C-I and C-Br bonds, this compound can be selectively coupled with an arylboronic acid at the 4-position. This reaction is typically catalyzed by a palladium complex and proceeds under relatively mild conditions, leaving the C-Br bond available for a subsequent, different coupling reaction. This stepwise approach allows for the controlled synthesis of complex, unsymmetrical bi- and terphenyls.

For instance, the reaction of this compound with phenylboronic acid in the presence of a palladium catalyst would yield Methyl 3-bromo-[1,1'-biphenyl]-4-carboxylate. This intermediate can then undergo a second cross-coupling reaction at the bromine-substituted position to introduce a different aryl group, leading to a terphenyl derivative.

The applications for such biphenyls are diverse. They serve as key intermediates for a vast range of compounds with activities including antimicrobial, antifungal, and anti-inflammatory properties. arabjchem.orgijsrm.net The ability to precisely control the substitution pattern on the biphenyl scaffold is essential for tuning the pharmacological or material properties of the final product.

Table 3: General Scheme for Selective Synthesis of Biphenyl Derivatives.
StepReactantsReaction TypeProduct
1This compound + Arylboronic Acid (Ar¹-B(OH)₂)Suzuki-Miyaura Cross-CouplingMethyl 3-bromo-4-Aryl¹-benzoate
2Product from Step 1 + Arylboronic Acid (Ar²-B(OH)₂)Suzuki-Miyaura Cross-Coupling (harsher conditions)Methyl 3-Aryl²-4-Aryl¹-benzoate

Advanced Derivatization Strategies and Protecting Group Chemistry

Advanced synthetic strategies involving this compound often require the use of protecting groups to achieve high chemoselectivity. wikipedia.org A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.orgchemistrytalk.org After the desired reactions are complete, the protecting group is removed to restore the original functionality. wikipedia.org

The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid. While this carboxylic acid can be used to form amides or other derivatives, its acidic proton can interfere with many organometallic reactions, such as Grignard or organolithium reagents. Therefore, if such a reaction were planned at the C-Br position (after functionalizing the C-I position), the carboxylic acid would first need to be protected. Common protecting groups for carboxylic acids include conversion back to simple esters like methyl or benzyl (B1604629) esters, which are stable under a range of conditions but can be cleaved selectively. uchicago.edu

An advanced derivatization strategy might involve an "orthogonal protection" scheme. organic-chemistry.orguchicago.edu This strategy uses multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. For example, after a series of cross-coupling reactions on the aromatic ring, the methyl ester could be hydrolyzed. If another part of the molecule contained a different acid-labile protecting group, the base-mediated hydrolysis of the methyl ester would not affect it. This allows for precise, stepwise manipulation of a complex molecule.

Such strategies enable the synthesis of highly functionalized derivatives from the this compound scaffold, where each position on the ring and the ester group can be modified in a controlled sequence to build target molecules with specific structures and functions.

Table 4: Common Protecting Groups for Relevant Functional Groups.
Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Carboxylic AcidMethyl Ester-Base or Acid Hydrolysis (e.g., NaOH, H₂SO₄)
Carboxylic AcidBenzyl EsterBnHydrogenolysis (H₂, Pd/C)
Alcoholtertiary-Butyldimethylsilyl EtherTBDMSFluoride source (e.g., TBAF) or acid
AlcoholMethoxymethyl EtherMOMAcidic conditions
Aminetertiary-ButoxycarbonylBocStrong acid (e.g., TFA)

Patent Literature and Industrial Applications

Review of Patented Synthetic Routes and Applications

The synthesis and application of Methyl 3-bromo-4-iodobenzoate are detailed in patent literature, primarily showcasing its role as a reactant in the creation of novel therapeutic agents.

One of the most direct patented methods for its preparation involves a Sandmeyer-type reaction starting from methyl 4-amino-3-bromobenzoate. This procedure is explicitly described in patent US 8,466,115 B2, which details the synthesis of spirocyclic isoxazoline (B3343090) substituted azetidine (B1206935) compounds with antiparasitic properties googleapis.com. The synthesis involves dissolving the starting amine in a solvent mixture, followed by diazotization at low temperatures using sodium nitrite (B80452) and an acid. The subsequent introduction of potassium iodide yields the final product, this compound chemicalbook.com.

Detailed Synthetic Route: A common laboratory-scale synthesis follows these steps:

Diazotization: Methyl 4-amino-3-bromobenzoate is dissolved in a mixture of acetone (B3395972) and hydrochloric acid. The solution is cooled to 0°C chemicalbook.com.

Sandmeyer Reaction: An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. After a period of stirring, an aqueous solution of potassium iodide is slowly added chemicalbook.com.

Workup and Purification: The reaction is warmed to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified, typically by column chromatography, to yield pure this compound as a solid chemicalbook.com.

The primary patented application of this compound is as a crucial intermediate in the synthesis of pharmacologically active molecules. For instance, patent WO2016127924A1 describes the use of this compound as a reactant in the synthesis of novel tricyclic compounds google.com. These compounds are designed to bind to and modulate the Farnesoid X receptor (FXR), which is a key regulator in the metabolism of cholesterol and triglycerides. The resulting molecules are investigated for the treatment of a range of metabolic and inflammatory diseases, including dyslipidemia, nonalcoholic fatty liver disease (NAFLD), and cholestasis google.com.

Beyond specific patents, the compound is generally recognized as a reactant for preparing various selective inhibitors, highlighting its value in drug discovery research chemicalbook.com.

Interactive Table: Patented Synthesis and Applications

Patent/ReferenceStarting MaterialKey ReagentsApplication of ProductTherapeutic Area
US 8,466,115 B2Methyl 4-amino-3-bromobenzoateSodium nitrite, Potassium iodide, HClIntermediate for spirocyclic isoxazolinesAntiparasitic
WO2016127924A1This compound2,5-dimethoxythiophenol, L-proline, CuISynthesis of tricyclic FXR modulatorsMetabolic & Liver Diseases
ChemicalBook chemicalbook.comMethyl 4-amino-3-bromobenzoateNaNO₂, KI, HCl, AcetonePreparation of selective inhibitorsResearch/Drug Discovery

Industrial Production Methods and Scalability Challenges

While detailed industrial-scale production methods for this compound are not extensively published in public literature, the common synthetic routes provide insight into potential manufacturing processes and their associated challenges. The laboratory-scale syntheses, such as the Sandmeyer reaction, are well-established chemical transformations that can, in principle, be scaled up.

Potential Industrial Synthesis: The industrial production would likely follow the same reaction sequence as the lab-scale synthesis: diazotization of methyl 4-amino-3-bromobenzoate followed by a Sandmeyer reaction with an iodide source.

However, scaling this process from the laboratory to an industrial setting presents several challenges:

Handling of Hazardous Materials: The use of sodium nitrite, a strong oxidizing agent, and hydrochloric acid requires specialized equipment and strict safety protocols to handle corrosion and potential toxic gas release. Diazonium salts are notoriously unstable and can be explosive if they are isolated or allowed to warm uncontrollably.

Temperature Control: The diazotization step must be maintained at low temperatures (typically 0-5°C) to prevent the decomposition of the diazonium salt chemicalbook.com. Maintaining such temperatures in large industrial reactors can be energy-intensive and requires efficient cooling systems.

Reagent Cost and Sourcing: The cost of raw materials is a critical factor in industrial production. Potassium iodide, while effective, can be a significant cost driver. The availability and purity of the starting material, methyl 4-amino-3-bromobenzoate, would also need to be secured from reliable suppliers.

Purification: The final product requires purification to meet the high-purity standards of the pharmaceutical industry. While column chromatography is effective in the lab, it is often impractical and expensive for large-scale industrial production chemicalbook.com. Alternative purification methods such as recrystallization would need to be developed and optimized, which can be challenging and may lead to yield loss.

Waste Management: The reaction generates significant aqueous waste containing residual copper (if used as a catalyst), iodide, and other salts, which must be treated before disposal to comply with environmental regulations.

Market Analysis and Commercial Relevance

This compound does not have a large-volume commodity market but holds significant commercial relevance as a fine chemical and key building block in the pharmaceutical and life sciences industries. Its market is driven by the demand for novel, complex small molecules in research and development.

Commercial Availability: The compound is commercially available from a variety of chemical suppliers who specialize in research chemicals, intermediates, and custom synthesis. Suppliers listing this product include Sigma-Aldrich, Career Henan Chemical Co., Crescent Chemical Company, Shandong SanYoung Industry Co., Ltd, and Mosher Chemical, among others chembuyersguide.combuyersguidechem.commethylbenzoate-benzoicacid.com. This availability indicates a stable, albeit niche, demand from research laboratories in academic and industrial settings.

Primary Market Drivers: The primary driver for the commercial relevance of this compound is its role as an intermediate in drug discovery and development. As demonstrated by its use in the synthesis of FXR modulators and other patented compounds, it serves as a critical starting point for molecules with potential therapeutic applications google.com. The value of the compound is therefore linked to the research and development pipelines of pharmaceutical companies.

The market for such specialized intermediates is characterized by:

High Purity Requirements: Customers, typically in the pharmaceutical sector, require high-purity material (often >97%) for their synthesis needs sigmaaldrich.com.

Small to Medium Volume: Quantities sold typically range from grams to kilograms, consistent with research and early-stage development needs.

High Value: As a specialized, multi-step synthesis product, it commands a higher price compared to commodity chemicals.

While a formal, large-scale market analysis for this specific compound is not publicly available, its continued presence in supplier catalogs and its citation in recent patent literature confirm its ongoing commercial relevance as a valuable tool for medicinal chemists and organic synthesis researchers.

Research Challenges and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of halogenated aromatic compounds often relies on methods that are not environmentally friendly, utilizing harsh reagents and generating significant waste. The future of chemical synthesis is geared towards the development of sustainable processes, and the production of Methyl 3-bromo-4-iodobenzoate is no exception. Key areas of research in this domain include:

Green Solvents and Catalysts: A major focus is the replacement of hazardous organic solvents with greener alternatives like water or biomass-derived solvents. ucl.ac.uk The use of natural base catalysts, for instance, those derived from waste materials, presents an economical and environmentally benign approach for related organic transformations. oiccpress.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. ajrconline.orgrasayanjournal.co.inresearchgate.netresearchgate.net This technique can be particularly beneficial for the halogenation of aromatic compounds, offering a more energy-efficient alternative to conventional heating. rasayanjournal.co.innih.gov

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. nih.govwikipedia.orgjst.org.in The development of flow-based processes for the synthesis and subsequent functionalization of this compound could lead to more efficient and safer manufacturing.

Atom Economy and Waste Reduction: Future synthetic strategies will need to prioritize atom economy, maximizing the incorporation of starting materials into the final product. This includes the development of catalytic methods that minimize the use of stoichiometric reagents. nih.gov Greener halogenation methods, for instance, using in situ generated halogens from halide salts with environmentally benign oxidants like hydrogen peroxide, can significantly improve the sustainability of the synthesis. nih.gov

Sustainable Synthesis Approach Potential Advantages for this compound Synthesis
Use of Green Solvents (e.g., water, bio-solvents)Reduced environmental impact, improved safety.
Natural Base CatalysisCost-effective, utilization of waste streams. oiccpress.com
Microwave-Assisted SynthesisFaster reaction times, higher yields, energy efficiency. ajrconline.orgrasayanjournal.co.inresearchgate.netresearchgate.netnih.gov
Flow ChemistryEnhanced safety, scalability, and process control. nih.govwikipedia.orgjst.org.in
High Atom Economy HalogenationReduced waste, more efficient use of resources. nih.gov

Exploration of New Reactivity Pathways and Catalytic Systems

The distinct reactivity of the C-Br and C-I bonds in this compound provides a platform for selective and diverse chemical transformations. Future research will likely focus on exploiting this differential reactivity to forge new bonds and construct complex molecular architectures.

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. jocpr.com A key challenge and area of opportunity lies in the development of catalytic systems that can selectively activate the C-I bond over the C-Br bond, or vice versa. This would allow for the stepwise and controlled introduction of different functional groups onto the aromatic ring. Research into novel ligands and reaction conditions will be crucial for achieving high selectivity in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. jocpr.com

Novel Catalytic Systems: Beyond palladium, the exploration of other transition metal catalysts (e.g., nickel, copper) could unveil new reactivity patterns. Furthermore, the use of organocatalysts, such as N-heterocyclic carbenes (NHCs), offers a metal-free alternative for the activation and functionalization of aromatic systems. researchgate.net

C-H Functionalization: Direct C-H functionalization is a rapidly evolving field that offers a more atom-economical approach to modifying organic molecules. While challenging on an electron-deficient ring, the development of new catalytic methods could enable the direct introduction of functional groups at the remaining C-H positions of the this compound scaffold.

Reaction Type Potential Application for this compound Key Research Focus
Selective Cross-CouplingStepwise introduction of different substituents at the 3- and 4-positions.Development of selective catalysts and ligands. jocpr.com
N-Heterocyclic Carbene CatalysisMetal-free activation and functionalization. researchgate.netDesign of novel NHC catalysts for specific transformations.
C-H FunctionalizationDirect modification of the aromatic ring at other positions.Discovery of new catalytic systems for selective C-H activation.

Application in Emerging Fields of Chemistry and Materials Science

As a versatile building block, this compound holds promise for the synthesis of novel molecules with applications in various cutting-edge fields.

Medicinal Chemistry: Halogenated aromatic compounds are prevalent in many pharmaceuticals. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules. iodobenzene.ltd For instance, a closely related isomer, Methyl 4-bromo-3-iodobenzoate, has been identified as a building block for protein degraders, a promising new class of therapeutics. This suggests that this compound could also serve as a key intermediate in the development of new drugs.

Organic Electronics: Functionalized aromatic compounds are the cornerstone of organic electronic materials, used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to selectively functionalize this compound at two different positions opens up possibilities for creating novel conjugated materials with tailored electronic and photophysical properties.

Materials Science: The incorporation of this di-halogenated compound into polymers or other materials can impart specific properties, such as flame retardancy or altered refractive indices. Its use as a monomer or cross-linking agent could lead to the development of advanced materials with unique characteristics. For example, benzoate (B1203000) esters are being investigated for their potential in creating materials with thermally activated delayed fluorescence.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new molecules and materials.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict the relative reactivity of its different sites. rsc.org Such studies can help in understanding the factors that govern the selectivity of catalytic reactions and in designing catalysts that favor a desired outcome. Computational methods can also be used to investigate reaction mechanisms and identify key intermediates and transition states. rsc.org

In Silico Design of Novel Compounds: Computational screening can be used to design new molecules based on the this compound scaffold with desired properties for specific applications. For example, in drug discovery, molecular docking and other in silico methods can be used to predict the binding affinity of derivatives to a biological target. nih.govnih.gov In materials science, computational models can predict the electronic and optical properties of new materials before they are synthesized.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation. mit.edu This approach can significantly reduce the experimental effort required to develop and optimize synthetic routes involving this compound.

Computational Method Application to this compound
Density Functional Theory (DFT)Predicting site selectivity in reactions, elucidating reaction mechanisms. rsc.org
Molecular DockingIn silico screening of derivatives for potential biological activity. nih.govnih.gov
Quantum Mechanics-based workflowsPredicting regioselectivity in C-H functionalization reactions.
Machine LearningOptimizing reaction conditions for synthesis and functionalization. mit.edu

This compound is a chemical compound with considerable untapped potential. The research challenges and future perspectives outlined in this article highlight the exciting opportunities for innovation in the synthesis, functionalization, and application of this versatile molecule. By embracing sustainable chemical practices, exploring novel reactivity, and leveraging the power of computational chemistry, researchers can unlock the full potential of this compound to contribute to advancements in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for Methyl 3-bromo-4-iodobenzoate, and how can the reaction conditions be standardized?

  • Answer : The compound is synthesized via esterification of 3-bromo-4-iodobenzoic acid using thionyl chloride (SOCl₂) and methanol. The acid is suspended in dichloromethane, treated with SOCl₂ (4 equivalents) at room temperature for 1 hour, followed by methanol addition at 0°C. The reaction proceeds overnight, yielding 97% after purification via dichloromethane extraction and drying with MgSO₄ . Key parameters include controlling the methanol addition rate to avoid exothermic side reactions and ensuring complete removal of SOCl₂ residuals.

Q. How should researchers handle and dispose of this compound safely during synthesis?

  • Answer : Brominated and iodinated aromatic compounds require stringent safety protocols:

  • Personal Protection : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Waste Management : Separate halogenated waste from non-halogenated solvents. Collaborate with certified waste management services to neutralize reactive halogens (e.g., via sodium bicarbonate treatment) before disposal .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify ester group (-COOCH₃) and halogen positions.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₈H₆BrIO₂, ~355.85 g/mol) and isotopic patterns from Br/I.
  • Elemental Analysis : Quantify Br and I content to assess purity.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

  • Answer : Common issues and solutions:

  • Low Yield : Check stoichiometry of SOCl₂ (excess drives esterification). Monitor reaction time—under 12 hours may leave unreacted acid.
  • Impurities : Use column chromatography (hexane/ethyl acetate) to separate unreacted acid or dihalogenated byproducts. For persistent issues, employ kinetic studies via HPLC to identify side reactions .

Q. What strategies enable selective functionalization of this compound for cross-coupling reactions?

  • Answer : The iodo and bromo groups exhibit distinct reactivity:

  • Buchwald-Hartwig Amination : Use Pd catalysts to substitute Br with amines while retaining the iodide for subsequent Suzuki couplings.
  • Ulmann Coupling : Iodide’s higher leaving-group aptitude facilitates aryl-aryl bond formation under copper catalysis.
  • Methodological Tip : Prioritize iodide substitution in multi-step syntheses due to its faster kinetics in cross-coupling reactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing ester group meta to Br/I increases electrophilicity at the para position. Compute Fukui indices to identify nucleophilic attack sites and predict regioselectivity .

Q. What are the potential applications of this compound in agrochemical or pharmaceutical intermediates?

  • Answer : The compound serves as a precursor for:

  • Pesticides : Derivatives like fluazolate () use halogenated benzoates as bioactive cores.
  • Anticancer Agents : Iodine’s radiolabeling potential enables its use in targeted drug delivery.
  • Methodological Insight : Test bioactivity via in vitro assays (e.g., cytotoxicity on cancer cell lines) after functionalizing the core structure .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.